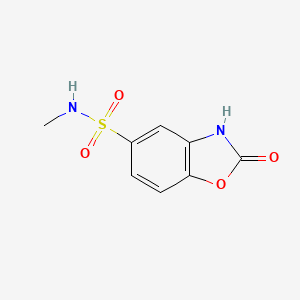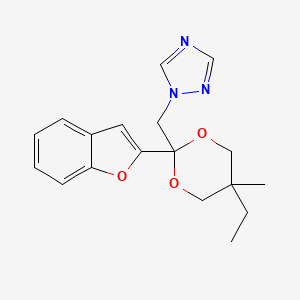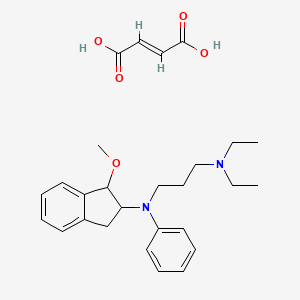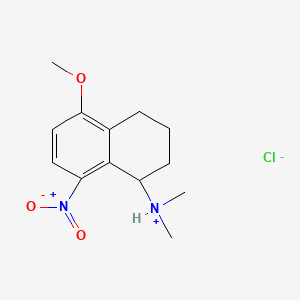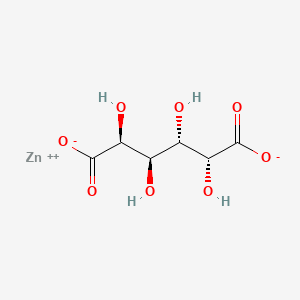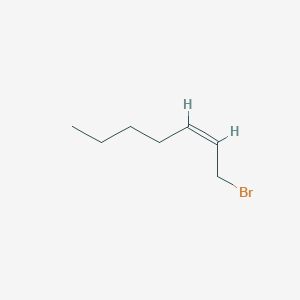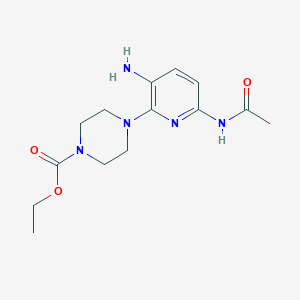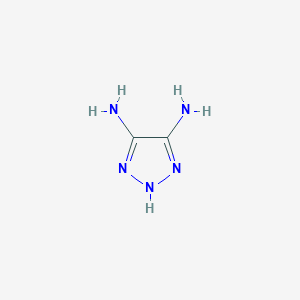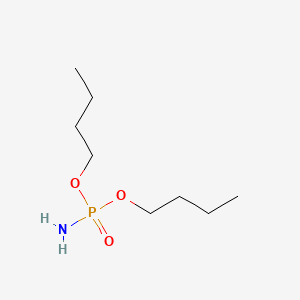
Dibutyl phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its stability and versatility in various chemical reactions. It is widely used in different fields, including chemistry, biology, medicine, and industry, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl phosphoramidate can be synthesized through several methods. One common approach involves the reaction of dibutylamine with a phosphoryl chloride derivative under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as copper-cobalt double metal cyanides, has been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Dibutyl phosphoramidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into phosphoramidate hydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphoramidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include phosphoramidate oxides, hydrides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dibutyl phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It plays a role in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a component in prodrugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl phosphoramidate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and affecting enzyme activity. It can also participate in phosphorylation reactions, transferring its phosphoryl group to other molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to dibutyl phosphoramidate include:
- Diethyl phosphoramidate
- Dimethyl phosphoramidate
- Diphenyl phosphoramidate
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Compared to its analogs, it offers a balance between hydrophobicity and reactivity, making it suitable for a broader range of applications .
Properties
CAS No. |
870-52-0 |
|---|---|
Molecular Formula |
C8H20NO3P |
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-[amino(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C8H20NO3P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H2,9,10) |
InChI Key |
BDBZFUCZCKJSIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


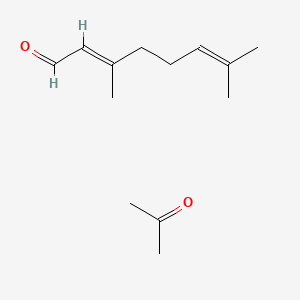
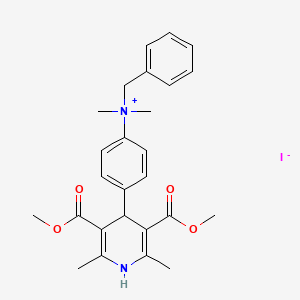
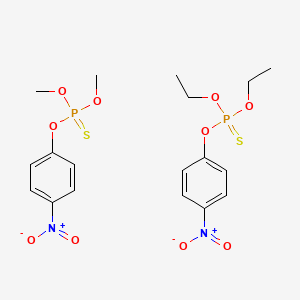
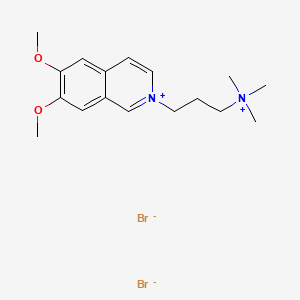
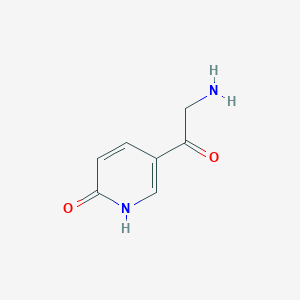
iridium(III)](/img/structure/B13781928.png)
